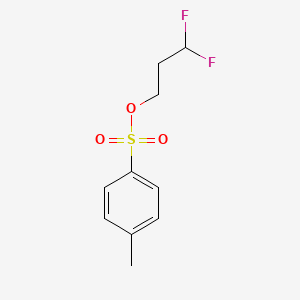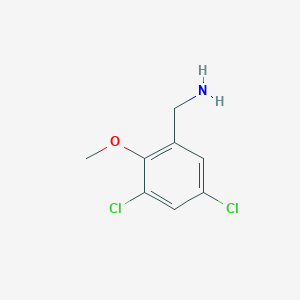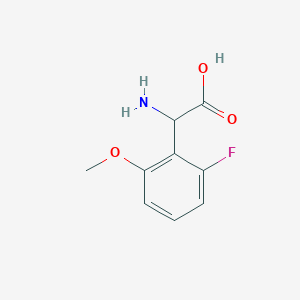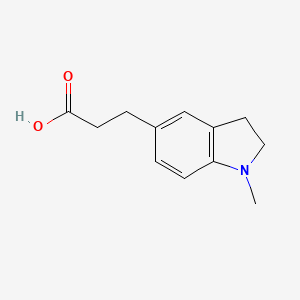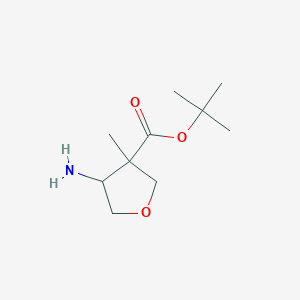
2-(2-Ethylphenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C11H15N It belongs to the class of cyclopropylamines, which are characterized by a cyclopropane ring attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylphenyl)cyclopropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-ethylphenyl bromide.
Cyclopropanation: The 2-ethylphenyl bromide undergoes a cyclopropanation reaction using a suitable reagent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).
Amination: The resulting cyclopropyl derivative is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(2-Ethylphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclopropylamines.
科学的研究の応用
2-(2-Ethylphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Ethylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Phenylcyclopropan-1-amine: Lacks the ethyl group on the phenyl ring.
2-(2-Methylphenyl)cyclopropan-1-amine: Contains a methyl group instead of an ethyl group.
2-(2-Isopropylphenyl)cyclopropan-1-amine: Contains an isopropyl group instead of an ethyl group.
Uniqueness
2-(2-Ethylphenyl)cyclopropan-1-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
2-(2-ethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-8-5-3-4-6-9(8)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3 |
InChIキー |
JKDFNNVANGLDOB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C2CC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


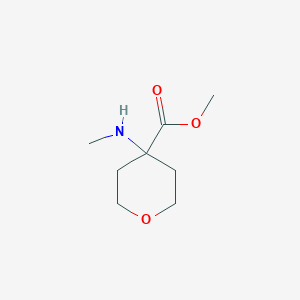


![(2S)-3-(5-bromoquinolin-8-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13542260.png)
